molecular formula C15H12O B8168845 1-(4-Ethynylphenoxy)-3-methylbenzene

1-(4-Ethynylphenoxy)-3-methylbenzene

Cat. No.: B8168845
M. Wt: 208.25 g/mol
InChI Key: YUHATPLXKVDPPM-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the 3-position and a phenoxy group at the 1-position, where the phenoxy moiety is further functionalized with an ethynyl group at its 4-position. While direct references to this exact compound are absent in the provided evidence, its structural analogs and derivatives are well-documented, enabling inferences about its properties and applications.

The ethynyl group confers unique reactivity, enabling applications in click chemistry, catalytic transformations, and polymer synthesis. The methyl group at the 3-position may influence steric and electronic properties, affecting reaction pathways and selectivity.

Properties

IUPAC Name

1-ethynyl-4-(3-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-13-7-9-14(10-8-13)16-15-6-4-5-12(2)11-15/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHATPLXKVDPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-methylbenzene typically involves the reaction of 4-ethynylphenol with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(4-Ethynylphenoxy)-3-methylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs with Ethynyl or Halogenated Ethynyl Groups

Key Examples :

  • 1-(Iodoethynyl)-3-methylbenzene (2i): Synthesized via GP2 in 92% yield as a yellow oil. The iodoethynyl group enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira coupling). Its ¹H NMR shows aromatic protons at δ 7.16–7.57 ppm and a methyl resonance at δ 2.26 ppm .
  • (E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methylbenzene (25) : Synthesized in 63% yield, featuring a sulfonyl-vinyl-iodo substituent. This compound demonstrates utility in radical-mediated transformations, with distinct ¹³C NMR signals at δ 140.92 (aryl) and 21.20 ppm (methyl) .

Reactivity Trends :

  • Ethynyl derivatives exhibit higher reactivity in cycloadditions and catalytic processes compared to halogenated analogs due to the ethynyl group’s sp-hybridized carbon.
  • Iodoethynyl derivatives serve as precursors for further functionalization, leveraging iodine’s leaving-group propensity .

Azido- and Nitro-Substituted Derivatives

Key Examples :

  • 1-(Azidomethyl)-3-methylbenzene (L8) : Synthesized in 95% yield via azide substitution. Its ¹H NMR features a methyl triplet (δ 2.34 ppm) and azidomethyl singlet (δ 4.30 ppm), with IR confirming the azide stretch at ~2100 cm⁻¹ .
  • 1-(2-Nitrostyryl)-3-methylbenzene : Achieves 82% yield in reductive N-heterocyclization to form indoles. The electron-donating methyl group enhances nucleophilic attack at the nitro-substituted styryl moiety .

Functional Group Impact :

  • Azido groups enable click chemistry (e.g., Huisgen cycloaddition), while nitro groups facilitate redox-active transformations.
  • Methyl substitution at the 3-position improves stability and regioselectivity in cyclization reactions .

Alkoxy and Phenoxy Derivatives

Key Examples :

  • 1-(Ethoxymethoxy)-3-methylbenzene tricarbonyl chromium (1j) : Used in ortho-arylation of anisole derivatives, where the chromium complex directs C–H activation .
  • 1-(4-Methoxybenzene)-2,2-dimethyl-4-phenylbut-3-yn-1-yl (4m) : Synthesized in 55% yield via photoredox catalysis, demonstrating the ethynyl group’s role in alkyne insertion reactions .

Electronic Effects :

  • Electron-donating alkoxy groups (e.g., methoxy) enhance aromatic ring electron density, favoring electrophilic substitution.
  • Phenoxy-ethynyl moieties, as in the target compound, likely exhibit similar electronic profiles, enabling applications in catalytic systems .

Comparative Data Table

Compound Substituent Yield (%) Key Spectral Data (¹H NMR, δ ppm) Applications References
1-(Iodoethynyl)-3-methylbenzene Iodoethynyl, 3-methyl 92 7.16–7.57 (m, Ar-H), 2.26 (s, CH₃) Cross-coupling reactions
1-(Azidomethyl)-3-methylbenzene Azidomethyl, 3-methyl 95 4.30 (s, CH₂N₃), 2.34 (t, CH₃) Click chemistry
1-(2-Nitrostyryl)-3-methylbenzene Nitrostyryl, 3-methyl 82 7.40–7.51 (m, Ar-H), 2.38 (s, CH₃) Indole synthesis
1-(Ethoxymethoxy)-3-methylbenzene Ethoxymethoxy, 3-methyl N/A 5.20 (s, OCH₂O), 2.30 (s, CH₃) C–H activation catalysis

Research Findings and Implications

  • Steric Effects : 3-Methyl substitution minimizes steric hindrance compared to ortho analogs, optimizing yields in cyclization and coupling reactions .
  • Catalytic Utility: Ethynylphenoxy derivatives are promising in photoredox and transition-metal catalysis due to their conjugated π-systems and directing group capabilities .

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